Insulin-like growth factor I (57-70), commonly referred to as Insulin-like growth factor I, is a peptide hormone that plays a crucial role in growth and development. It is a part of the insulin-like growth factor system, which includes two main ligands (Insulin-like growth factor I and Insulin-like growth factor II), their receptors, and binding proteins. Insulin-like growth factor I is primarily produced in the liver and is stimulated by growth hormone. It has significant anabolic effects on various tissues, influencing cellular processes such as proliferation, differentiation, and survival.
Insulin-like growth factor I is synthesized predominantly in the liver. Its production is regulated by several factors, including growth hormone levels, nutritional status, and insulin. The gene encoding Insulin-like growth factor I is located on chromosome 12 in humans and encodes a protein consisting of 70 amino acids with three intramolecular disulfide bonds. This peptide is secreted into the bloodstream, where it binds to specific carrier proteins, primarily Insulin-like growth factor binding proteins.
Insulin-like growth factor I belongs to the family of insulin-like peptides. It shares structural similarities with insulin and acts through specific receptors that are part of the receptor tyrosine kinase family. The classification of Insulin-like growth factor I can be further detailed as follows:
The synthesis of Insulin-like growth factor I can occur through natural biological processes or synthetic methodologies. The natural synthesis involves the following steps:
Synthetic approaches to produce Insulin-like growth factor I include:
Recent studies have demonstrated effective techniques for synthesizing analogs of Insulin-like growth factor I that retain biological activity while potentially enhancing potency or stability .
The molecular structure of Insulin-like growth factor I consists of a single polypeptide chain with three disulfide bridges that stabilize its conformation. The key domains within its structure include:
The structural data indicate that Insulin-like growth factor I exhibits high conservation across species, suggesting its fundamental role in biological processes. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Insulin-like growth factor I participates in various biochemical reactions mainly through its interaction with specific receptors:
The binding affinity and kinetics of Insulin-like growth factor I can be characterized using radiolabeled assays and surface plasmon resonance techniques to study interactions with its receptors and binding proteins .
Insulin-like growth factor I mediates its effects primarily through autocrine, paracrine, and endocrine signaling mechanisms:
Research indicates that Insulin-like growth factor I plays a vital role in muscle development, bone density maintenance, and neurogenesis . Its signaling pathway also influences metabolic processes such as glucose uptake and lipid metabolism.
Relevant analyses have shown that modifications to the peptide structure can enhance stability and bioavailability while retaining biological activity .
Insulin-like growth factor I has numerous applications in scientific research and medicine:
The identification of Insulin-like Growth Factor I emerged from investigations into the mechanisms underlying growth hormone activity. In the 1950s, Salmon and Daughaday observed that serum contained a biological activity capable of stimulating sulfate incorporation into rat cartilage—a phenomenon they termed the "sulfation factor" [1] [9]. This activity was subsequently shown to be distinct from growth hormone itself. By the 1970s, this factor was recognized to possess insulin-like metabolic properties that could not be suppressed by insulin antibodies, leading to its designation as "non-suppressible insulin-like activity" (NSILA) [1] [9]. The purification and structural characterization of the proteins responsible for these activities culminated in the isolation of two closely related peptides: Insulin-like Growth Factor I (IGF-1) and Insulin-like Growth Factor II (IGF-2). Rinderknecht and Humbel achieved the complete amino acid sequencing of IGF-1 in 1976, revealing a 70-amino acid polypeptide with a molecular weight of 7,649 daltons organized into distinct domains (B, C, A, and D) stabilized by three intramolecular disulfide bonds [1] [7] [9].
The human Insulin-like Growth Factor I gene resides on chromosome 12 (12q23.2) and spans approximately 90 kb of genomic DNA. It comprises six exons that undergo complex alternative splicing and utilize multiple transcription initiation sites, leading to heterogeneous messenger RNA transcripts and protein isoforms [7] [8]. Exons 1 and 2 encode alternative leader peptides, while exons 3 and 4 encode the mature IGF-1 peptide common to all isoforms. Exons 5 and 6 undergo alternative splicing to generate different carboxy-terminal E-peptide extensions (IGF-1Ea, IGF-1Eb, and IGF-1Ec in humans) [7]. The mature, bioactive IGF-1 peptide is liberated through post-translational proteolytic processing that removes the signal peptide and the E-peptide, regardless of the initial isoform. The region encompassing residues 57-70 falls within the A-domain and D-domain of the mature peptide, which is identical across all IGF-1 isoforms due to its encoding by exons 3 and 4 [7] [8].
Table 1: Key Milestones in IGF-1 Discovery and Structural Characterization
Time Period | Designation | Key Discovery/Advance | Reference |
---|---|---|---|
1950s | Sulfation Factor | Serum activity stimulating sulfate incorporation into cartilage identified | Salmon & Daughaday [1] |
1970s | Nonsuppressible Insulin-like Activity (NSILA) | Insulin-like metabolic activity not inhibited by anti-insulin antibodies characterized | Froesch et al. [1] [9] |
1976-1978 | Somatomedin C / IGF-1 | Purification and complete amino acid sequencing of IGF-1 (70 amino acids) | Rinderknecht & Humbel [1] [7] [9] |
1980s-1990s | Gene Structure | Insulin-like Growth Factor I gene cloned (chromosome 12q23.2), complex structure with 6 exons and alternative splicing elucidated | Rotwein, Jansen et al. [7] [8] |
1990s-Present | Prohormone Processing | Mechanisms of post-translational processing (signal peptide and E-peptide removal) to yield mature IGF-1 defined | [7] [8] |
The IGF-1 (57-70) fragment constitutes a critical region within the carboxy-terminal portion of the mature IGF-1 peptide. This segment encompasses part of the A-domain (implicated in receptor binding) and the entirety of the D-domain (unique to the IGFs compared to insulin). Residues within this sequence exhibit a high degree of evolutionary conservation across mammalian species, underscoring their functional importance [3] [8] [9]. Biophysical and functional studies have identified this region as essential for high-affinity binding to the Insulin-like Growth Factor 1 Receptor and subsequent activation of downstream signaling cascades.
The Insulin-like Growth Factor 1 Receptor is a transmembrane tyrosine kinase receptor composed of two extracellular α-subunits (responsible for ligand binding) and two transmembrane β-subunits (harboring the tyrosine kinase domain). IGF-1 binds primarily to the α-subunits. Residues within the IGF-1 (57-70) sequence directly participate in forming crucial contacts with specific domains of the Insulin-like Growth Factor 1 Receptor α-subunits. Mutagenesis studies disrupting residues in this region (e.g., Phe58, Val60, Asp65, Tyr66, Arg68) consistently result in significant reductions in Insulin-like Growth Factor 1 Receptor binding affinity and impaired ability to activate the receptor's intrinsic tyrosine kinase activity [3] [8] [9]. For instance, the aromatic side chain of Tyr66 is implicated in hydrophobic interactions with a complementary pocket on the receptor, while charged residues like Arg68 may form salt bridges or hydrogen bonds.
Beyond initial binding, the IGF-1 (57-70) sequence plays a pivotal role in the conformational changes within the ligand-receptor complex necessary for signal transduction across the plasma membrane. Binding of IGF-1 to the α-subunits induces a structural reorganization that brings the β-subunits into closer proximity, facilitating trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains [8]. This phosphorylation event activates the kinase and creates docking sites for downstream adaptor proteins, primarily the Insulin Receptor Substrate proteins. The activated Insulin-like Growth Factor 1 Receptor then initiates two major signaling pathways:
The specific interactions mediated by the IGF-1 (57-70) sequence are critical for inducing the precise conformational shift in the receptor that enables efficient autophosphorylation and subsequent pathway activation. This is highlighted by the fact that synthetic peptides corresponding to the IGF-1 (57-70) sequence can act as competitive antagonists, partially blocking full-length IGF-1 binding and dampening receptor activation [3] [9]. Furthermore, naturally occurring mutations within this region in humans (e.g., the R77C mutation) are associated with severe growth retardation and intellectual disability, phenocopying states of severe IGF-1 deficiency like Laron syndrome, directly linking the structural integrity of this fragment to the hormone's in vivo biological function [1] [9].
Table 2: Key Residues within the IGF-1 (57-70) Sequence and Their Functional Roles
Residue Position (Mature IGF-1) | Residue | Postulated Role in IGF-1R Interaction | Consequence of Mutation/Disruption |
---|---|---|---|
58 | Phenylalanine | Hydrophobic interaction; Stabilization within receptor binding cleft | Marked ↓ binding affinity; ↓ receptor activation |
60 | Valine | Hydrophobic packing; Contribution to core stability | Moderate ↓ binding affinity |
65 | Aspartic Acid | Potential charge-charge interaction or hydrogen bonding | Variable effects; can ↓ affinity or alter specificity |
66 | Tyrosine | Critical hydrophobic/aromatic stacking interaction; Major anchor point | Severe ↓ binding affinity; Abolished receptor activation |
68 | Arginine | Salt bridge formation or hydrogen bonding with acidic receptor residues | Severe ↓ binding affinity; Impaired signaling |
70 | Serine | Potential hydrogen bonding; Modulates local conformation | Mild to moderate ↓ bioactivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: